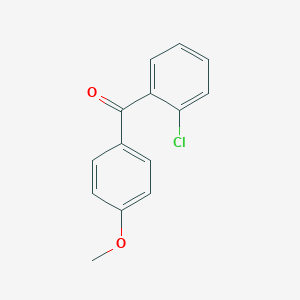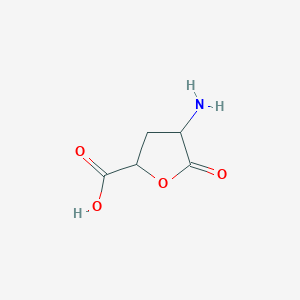
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid, commonly known as AOTF, is a chemical compound that has gained significant attention in the field of scientific research. AOTF is a cyclic amino acid derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of AOTF is not fully understood. However, it has been suggested that AOTF inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. AOTF has also been found to inhibit the production of reactive oxygen species, which play a role in the development of various diseases.
Effets Biochimiques Et Physiologiques
AOTF has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, an antioxidant that plays a role in protecting cells from oxidative damage. AOTF has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
AOTF has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. Additionally, AOTF can be synthesized in high yields and purity using various methods. However, AOTF has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of AOTF. One direction is to further investigate its potential therapeutic applications, such as its use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOTF. Another future direction is to explore the use of AOTF in drug delivery systems, as its cyclic structure may make it a promising candidate for targeted drug delivery.
In conclusion, AOTF is a cyclic amino acid derivative that has gained significant attention in the field of scientific research. It can be synthesized using various methods and has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of AOTF in various applications.
Méthodes De Synthèse
AOTF can be synthesized using various methods, such as the reaction of 2,3-epoxybutyric acid with ammonia, followed by cyclization of the resulting product. Another method involves the reaction of diethyl oxalate with 2,3-epoxybutyric acid, followed by the reduction of the resulting product with sodium borohydride. These methods have been used to synthesize AOTF in high yields and purity.
Applications De Recherche Scientifique
AOTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. AOTF has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as arthritis and cardiovascular diseases. Additionally, AOTF has been studied for its potential use in drug delivery systems due to its cyclic structure.
Propriétés
Numéro CAS |
150576-56-0 |
|---|---|
Nom du produit |
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
4-amino-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-2-1-3(4(7)8)10-5(2)9/h2-3H,1,6H2,(H,7,8) |
Clé InChI |
HTNUGEHTVQUKQQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)OC1C(=O)O)N |
SMILES canonique |
C1C(C(=O)OC1C(=O)O)N |
Synonymes |
Pentaric acid, 2-amino-2,3-dideoxy-, 1,4-lactone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



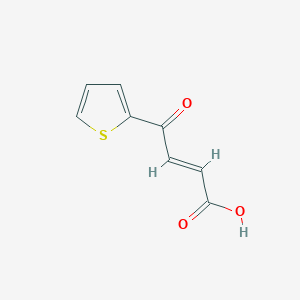
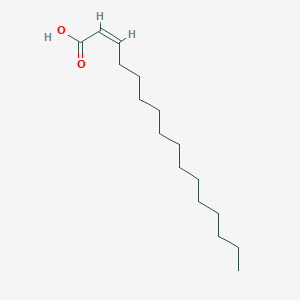
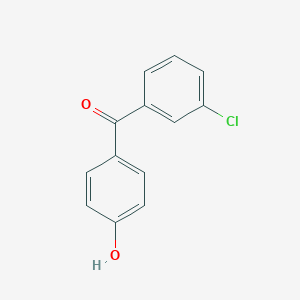
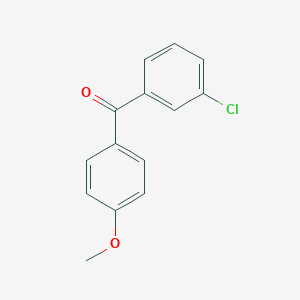
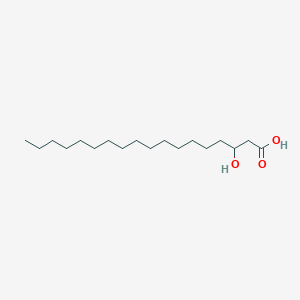
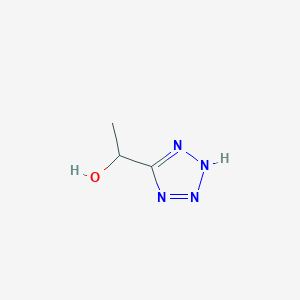
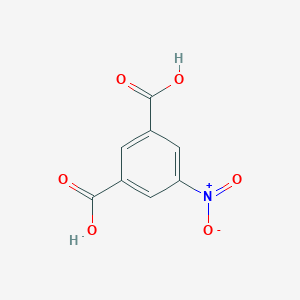
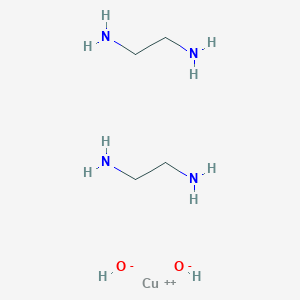
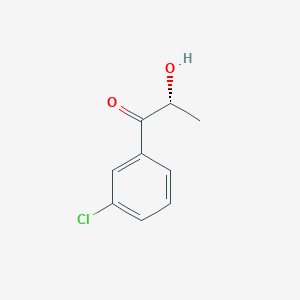
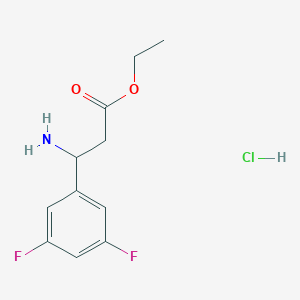
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
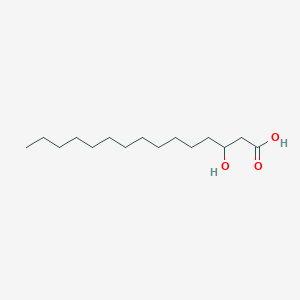
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
